molecular formula C7H8BrNS B1286582 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 226386-47-6

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B1286582
CAS No.: 226386-47-6
M. Wt: 218.12 g/mol
InChI Key: DOZQOZIGEUPNHN-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H8BrNS. It is a brominated derivative of tetrahydrothieno[3,2-c]pyridine, which is a bicyclic structure containing both a thiophene and a pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the inhibition of microtubule polymerization, which can affect cell proliferation . Additionally, this compound has shown potential in binding with other proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and causing cell death . This compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, its interaction with tubulin results in the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis . These effects make it a potential candidate for cancer therapy research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of tubulin polymerization, which is essential for microtubule formation . By binding to tubulin, it prevents the assembly of microtubules, thereby disrupting cell division and leading to cell death. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to form various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biochemical activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted tetrahydrothieno[3,2-c]pyridine derivatives.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of piperidine derivatives

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: Used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: The non-brominated parent compound.

    2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A chlorinated analog.

    2-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A fluorinated analog

Uniqueness

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding interactions with biological targets, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQOZIGEUPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598402
Record name 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226386-47-6
Record name 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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